2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime
Description
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is a ketoxime derivative characterized by a hydroxyamino (-NHOH) group, a methyl substituent at the β-position, and a phenyl ring. Oximes are pivotal in organic synthesis and medicinal chemistry due to their roles as intermediates in Beckmann rearrangements, enzyme inhibitors, and ligands in coordination chemistry . The hydroxyamino group enhances nucleophilicity and hydrogen-bonding capacity, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+ |
InChI Key |
FLVMMVWWXZODIT-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/C1=CC=CC=C1)NO |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime typically involves the reaction of 2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The oxime intermediate undergoes reduction to yield optically active amino alcohols.
2.1 Catalytic Reduction
-
Conditions :
-
Outcome : Produces 1-erythro-2-amino-1-phenyl-1-propanol (1-Norephedrine) with high optical purity .
2.2 Reaction Mechanism
The reduction involves hydrogenation of the C=N bond in the oxime, facilitated by the nickel-aluminum catalyst. This step is critical for generating chiral centers with defined stereochemistry .
Condensation Reactions
The oxime group enables condensation with aldehydes or ketones, forming complex heterocycles or polymeric structures.
-
Mechanism : The hydroxylamine nitrogen acts as a nucleophile, attacking carbonyl carbons to form imine intermediates.
-
Applications : Used in the synthesis of Schiff bases, azo compounds, and medicinal intermediates.
Oximation
-
Reagent Ratios :
Reduction
Structural and Mechanistic Insights
-
Functional Groups : Hydroxyamino (-NHOH) and oxime (-NOH) groups drive nucleophilic and electrophilic reactivity.
-
Spectral Data : IR and NMR studies confirm the presence of hydroxylamine and oxime bonds.
Scientific Research Applications
Organic Chemistry
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime serves as a versatile building block in organic synthesis. It participates in various chemical reactions, including:
- Oxidation : Leading to nitroso or nitro derivatives.
- Reduction : Converting oxime groups to amine functionalities.
- Substitution Reactions : The hydroxylamine group can act as a nucleophile.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : It interacts with biological membranes, potentially disrupting microbial growth.
- Anticancer Potential : Ongoing studies investigate its efficacy against cancer cells, focusing on its ability to modulate metabolic pathways and interact with DNA and proteins .
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Development : Its structural characteristics suggest it could serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases like cancer and infections .
Industrial Applications
In industry, 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is utilized for:
- Production of Fine Chemicals : It acts as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Chemical Reagents : Employed in laboratory settings for various synthetic processes due to its reactivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains, suggesting potential as a new antimicrobial agent. |
| Study B | Anticancer Activity | Showed inhibition of cancer cell proliferation in vitro, indicating possible applications in oncology. |
| Study C | Organic Synthesis | Utilized as a reagent in the synthesis of complex organic molecules, highlighting its utility in chemical research. |
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the oxime group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Phenylacetone Oxime (CAS 10048-64-3)
- Structure: Lacks the hydroxyamino group; instead, it features a simple oxime (-NOH) directly attached to the phenylpropanone backbone .
- Applications : Primarily used as a synthetic intermediate.
2-(Hydroxyamino)-2-methylcyclohexan-1-one Oxime Acetate (CAS 13785-66-5)
- Structure: Cyclohexane ring replaces the phenyl group, with an acetate ester modifying the hydroxyamino group .
- Synthesis: Acetylation of the parent oxime highlights the tunability of hydroxyamino derivatives for specific applications.
Triazole-Containing Oximes (e.g., 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone oxime O-butyl ether)
- Structure : Incorporates a triazole ring and oxime ether linkage .
- Biological Activity : Demonstrates potent antimicrobial activity (MIC = 256 µg/mL against Candida krusei), suggesting that heterocyclic substituents enhance bioactivity compared to alkyl or aryl groups .
Physicochemical Properties
- Solubility: Hydroxyamino groups improve water solubility, whereas aryl groups (e.g., phenyl, naphthyl) enhance lipophilicity .
- Stability : Oximes with electron-withdrawing substituents (e.g., bromine in 5,5'-dibromohemibastadin-1) exhibit greater stability under acidic conditions .
Biological Activity
2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime, with the molecular formula , is an organic compound notable for its diverse biological activities. This compound features both hydroxylamine and oxime functional groups, which significantly influence its reactivity and potential therapeutic applications. Research indicates that it may exhibit antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in medicinal chemistry.
The compound's unique structure allows it to engage in various chemical reactions, such as oxidation and reduction, which can lead to the formation of different derivatives. For instance, it can be oxidized to yield nitroso compounds or reduced to form primary amines. This versatility enhances its applicability in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research has demonstrated that 2-(hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime possesses significant antimicrobial activity. Its mechanism involves disrupting microbial cell membranes, leading to inhibited growth. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infectious diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways. For example, certain derivatives of hydroxylamine compounds have been shown to induce cell cycle arrest in cancer cell lines, highlighting their potential as anticancer agents.
Antioxidant Effects
Additionally, 2-(hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime exhibits antioxidant properties. The hydroxylamine group can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
The biological effects of 2-(hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Metal Ion Interaction : The oxime group forms stable complexes with metal ions, potentially influencing biochemical pathways related to cellular signaling and stress responses.
- Redox Reactions : The ability of the hydroxylamine group to participate in redox reactions modulates cellular oxidative stress levels, contributing to its antioxidant activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| El Shehry et al. (2018) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Mantoani et al. (2016) | Anticancer Activity | Found that derivatives induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Amitina et al. (2020) | Antioxidant Properties | Showed that the compound effectively scavenged free radicals in vitro, providing neuroprotective effects. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime?
Methodological Answer: The synthesis typically involves the reaction of 2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include solvent selection, temperature, and reaction time. A comparative analysis of conditions is provided below:
| Condition | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acidic (HCl) | Ethanol/Water (1:1) | Reflux (78–80) | 4–6 | 75–85 | |
| Basic (NaOH) | Methanol | 60–65 | 3 | 65–70 | |
| Neutral (pH 7) | THF/Water | Room Temperature | 24 | 50–55 |
Key Considerations:
- Acidic conditions (e.g., HCl in ethanol/water) yield higher purity due to faster oxime formation.
- Neutral conditions may require longer reaction times but reduce side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the oxime functional group?
Methodological Answer: A combination of techniques is recommended:
- IR Spectroscopy: The N–O stretch of the oxime appears at 950–980 cm⁻¹, while the C=N stretch is observed at 1640–1680 cm⁻¹.
- NMR Spectroscopy:
- ¹H NMR: The oxime proton (N–OH) resonates at δ 8.5–10.5 ppm (broad singlet).
- ¹³C NMR: The C=N carbon appears at δ 150–160 ppm.
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 165.189 for [M+H]⁺) confirm the molecular weight .
Data Validation:
- For structural confirmation, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities.
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) influence the compound’s reactivity in nucleophilic additions?
Methodological Answer: The oxime group exhibits E/Z isomerism, which affects regioselectivity in reactions. Computational studies (e.g., DFT calculations) predict the E-isomer to be more stable by 2–3 kcal/mol due to reduced steric hindrance .
| Isomer | ΔG (kcal/mol) | Reactivity with Electrophiles |
|---|---|---|
| E | 0.0 | Preferential attack at β-carbon |
| Z | +2.5 | Lower reactivity due to steric clash |
Experimental Validation:
Q. What are the critical impurities in synthetic batches, and how are they quantified?
Methodological Answer: Common impurities include unreacted ketone precursor and hydroxylamine byproducts. Analytical protocols involve:
- HPLC Analysis:
- Column: C18 reverse-phase (e.g., Agilent Zorbax SB-C18).
- Detection: UV at 254 nm.
| Impurity | Relative Retention Time | Limit (%) |
|---|---|---|
| Ketone Precursor | 0.4 | ≤0.5 |
| Hydroxylamine Adduct | 1.75 | ≤0.7 |
| Total Impurities | — | ≤2.0 |
Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?
Methodological Answer: Stability studies at 25°C show degradation via hydrolysis. Buffered solutions (pH 3–9) were analyzed by UV-Vis spectroscopy:
| pH | Degradation Half-Life (Days) | Major Degradation Product |
|---|---|---|
| 3 | >30 | None |
| 7 | 14 | Ketone Precursor |
| 9 | 7 | Nitroso Intermediate |
Recommendations:
Contradiction Analysis
Q. Why do reported yields vary across synthesis protocols?
Critical Factors:
- Solvent Purity: Traces of water in ethanol reduce yields by promoting side reactions.
- Catalyst Use: Some studies omit catalysts like pyridine, which accelerate oxime formation .
- Workup Methods: Extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impacts recovery rates .
Resolution Strategy:
Standardize protocols using anhydrous solvents and validate yields via triplicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
